molecular formula C5H9BF4N2 B1181675 1,3-dimethylimidazolium Tetrafluoroborate CAS No. 121091-31-4

1,3-dimethylimidazolium Tetrafluoroborate

Cat. No. B1181675
Key on ui cas rn: 121091-31-4
M. Wt: 183.95 g/mol
InChI Key:
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Patent
US06245918B1

Procedure details

The procedure of Example 2 was followed. 3.9 g of trimethyloxonium tetrafluoroborate in suspension in 20 ml of 1,2-dichloroethane was added to 2.1 ml (2.16 g) of N-methylimidazole in 5 ml of 1,2-dichloroethane. The mixture was stirred for 4 hours at room temperature. A salt was formed (lower phase) which was non miscible with the solvent and was separated by decanting. The remaining solvent was evaporated off under vacuum using a vane pump. A colorless liquid was obtained.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][O+](C)C.[CH3:10][N:11]1[CH:15]=[CH:14][N:13]=[CH:12]1>ClCCCl>[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:10][N+:11]1[CH:15]=[CH:14][N:13]([CH3:6])[CH:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A salt was formed (lower phase) which
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
by decanting
CUSTOM
Type
CUSTOM
Details
The remaining solvent was evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
A colorless liquid was obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
F[B-](F)(F)F.C[N+]1=CN(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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